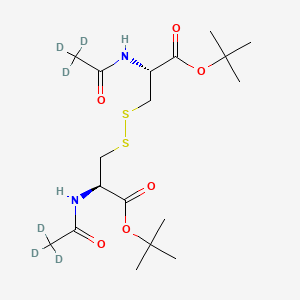

N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a deuterium-labeled analog of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester. This compound is related to the amino acid L-cysteine and is used in various scientific research applications, particularly in the study of metabolic pathways and oxidative metabolites .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 involves the acetylation of L-cystine followed by esterification with tert-butyl groups. The deuterium labeling is introduced during the acetylation step. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine, followed by esterification with tert-butyl alcohol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

Reduction: The compound can be reduced to yield thiols or disulfides, depending on the reducing agents and conditions used.

Substitution: Nucleophilic substitution reactions can occur at the acetyl or tert-butyl ester groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and disulfides.

Substitution: Various acetyl or tert-butyl ester derivatives.

科学研究应用

N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

Biology: Employed in metabolic studies to trace the pathways of sulfur-containing amino acids and their metabolites.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of oxidative stress and related diseases.

Industry: Applied in the synthesis of labeled compounds for environmental and clinical diagnostics.

作用机制

The mechanism of action of N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows for the tracking of the compound and its metabolites using mass spectrometry or NMR spectroscopy. The compound interacts with various enzymes and molecular targets involved in the metabolism of sulfur-containing amino acids.

相似化合物的比较

N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester: The non-deuterated analog of the compound.

L-Cystine: The parent amino acid from which the compound is derived.

N,N’-Diacetyl-L-cystine: A related compound without the tert-butyl ester groups.

Uniqueness: N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate tracing of metabolic pathways is essential.

生物活性

N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a deuterated derivative of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the study of oxidative metabolites. The compound's structure is characterized by the presence of two tert-butyl ester groups attached to the cysteine backbone, along with deuterium labeling, which enhances its utility in various analytical techniques.

- Molecular Formula : C18H26D6N2O6S2

- Molecular Weight : 442.62 g/mol

- CAS Number : 1356382-52-9

- Purity : >95% (HPLC)

- Storage Conditions : +4°C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a precursor for studying oxidative stress and its metabolites. The compound has shown potential in various biological assays, particularly those assessing cytotoxicity and antioxidant properties.

Cytotoxicity Assays

Research indicates that compounds related to cysteine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values for related compounds that demonstrate their effectiveness in inhibiting cell proliferation:

- LNCaP Cells : IC50 = 10.20 µM

- PC-3 Cells : IC50 = 3.29 µM

These values suggest that modifications to the cysteine structure, such as those found in this compound, could enhance or alter biological activity.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve:

- Oxidative Stress Modulation : The compound may influence cellular pathways related to oxidative stress, potentially acting as an antioxidant.

- Interaction with Cellular Targets : It may bind to specific proteins or enzymes involved in cellular signaling or metabolic pathways.

Study on Antioxidant Activity

A study conducted by Belov et al. (2008) examined the antioxidant properties of cysteine derivatives, including N,N'-Diacetyl-L-cystine derivatives. The findings suggested that these compounds could effectively scavenge free radicals, thereby reducing oxidative damage in cellular models.

Structure-Activity Relationship (SAR)

The relationship between the structure of this compound and its biological activity has been a focus of research. Variations in ester groups and the presence of deuterium have been shown to affect the compound's stability and reactivity, influencing its potential therapeutic applications.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| N,N'-Diacetyl-L-cystine | C12H20N2O4S2 | 15.00 | Moderate cytotoxicity |

| N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester | C18H26N2O6S2 | 10.20 | Significant cytotoxicity |

| This compound | C18H26D6N2O6S2 | TBD | Potential antioxidant |

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing N,N'-Diacetyl-L-cystine derivatives in preclinical studies?

- Methodology : Synthesis typically involves protecting cysteine residues with acetyl and tert-butyl groups, followed by deuterium labeling for isotopic studies. Characterization requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity and structural integrity. For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) is recommended to resolve stereochemical ambiguities . Stability studies should assess humidity sensitivity (storage at ≤-15°C) and thermal decomposition profiles via thermogravimetric analysis (TGA) .

Q. How should researchers evaluate the stability of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 under experimental conditions?

- Methodology : Conduct accelerated stability testing under varying pH (4–9), temperature (4–37°C), and oxidative stress (e.g., H₂O₂ exposure). Monitor degradation products using high-performance liquid chromatography (HPLC) coupled with UV/Vis or tandem MS. Humidity-controlled environments are critical to prevent hydrolysis of tert-butyl esters .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodology : Use isotope dilution mass spectrometry (ID-MS) with deuterated internal standards (e.g., d6-labeled analogs) to enhance precision. Liquid chromatography (LC)-MS/MS with multiple reaction monitoring (MRM) is optimal for low-concentration detection in plasma or tissue homogenates. Validate methods per ICH guidelines for linearity, recovery, and matrix effects .

Advanced Research Questions

Q. How can conflicting data on the immunomodulatory effects of N,N'-Diacetyl-L-cystine derivatives be resolved across different disease models?

- Methodology : Perform comparative dose-response studies in in vitro (e.g., macrophage polarization assays) and in vivo models (e.g., Watanabe heritable hyperlipidemic [WHHL] rabbits). Use transcriptomic profiling (RNA-seq) to identify pathway-specific discrepancies. For example, DiNAC reduces atherosclerosis in WHHL rabbits without altering plasma lipids, suggesting non-lipid-mediated mechanisms . Cross-validate findings with genetic knockout models (e.g., NLRP3−/− mice) to isolate immunomodulatory targets.

Q. What experimental designs are optimal for studying the compound’s role in von Willebrand factor (vWF)-mediated thrombotic complications?

- Methodology : Employ a minimized extracorporeal membrane oxygenation (ECMO)-perfusion model to simulate shear stress-induced vWF fiber formation. Quantify fiber density via atomic force microscopy (AFM) and correlate with DiNAC concentration. Include controls with N-acetylcysteine (NAC) to differentiate disulfide dimer-specific effects .

Q. How do researchers reconcile discrepancies between in vitro antioxidant activity and in vivo pharmacological outcomes?

- Methodology : Use redox-sensitive probes (e.g., dihydroethidium for superoxide) in cellular assays to measure real-time antioxidant capacity. Compare with in vivo biomarkers (e.g., plasma 8-isoprostane levels). Pharmacokinetic studies assessing tissue distribution and metabolite formation (e.g., deacetylated derivatives) can explain reduced bioavailability in vivo .

Q. What strategies are effective for optimizing the compound’s bioavailability in neurological studies?

- Methodology : Formulate DiNAC derivatives with blood-brain barrier (BBB)-penetrating carriers (e.g., liposomes or PEGylated nanoparticles). Validate BBB penetration using in situ brain perfusion models and LC-MS/MS quantification in cerebrospinal fluid (CSF). Assess functional outcomes via neurobehavioral assays in rodent models of oxidative stress .

Q. Data Interpretation and Contradiction Analysis

Q. How should researchers address variability in atherosclerotic plaque reduction data across species?

- Methodology : Normalize plaque burden measurements to vascular surface area and adjust for species-specific lipid metabolism (e.g., WHHL rabbits vs. ApoE−/− mice). Use multivariate regression to account for confounding variables (e.g., diet, age). Meta-analysis of published datasets can identify conserved mechanistic pathways .

Q. What statistical approaches are recommended for analyzing dose-dependent effects on immune cell subsets?

- Methodology : Apply longitudinal mixed-effects models to account for inter-subject variability in flow cytometry data. Use cluster analysis (e.g., t-SNE or UMAP) to phenotype immune cells and correlate subsets with DiNAC exposure. Bayesian hierarchical models improve power in small-sample studies .

Q. Tables for Key Experimental Parameters

属性

IUPAC Name |

tert-butyl (2R)-3-[[(2R)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-[(2,2,2-trideuterioacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMDURFWZHENFZ-UIPMZEIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)C([2H])([2H])[2H])C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。